molecular formula C9H14O3 B2878153 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2219371-57-8

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2878153
CAS No.: 2219371-57-8
M. Wt: 170.208
InChI Key: ZZQFZKCXTROSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a strained [2.1.1] ring system with an oxygen atom in the 2-position (oxabicyclo) and a carboxylic acid group at the 4-position. The 1,3,3-trimethyl substituents confer steric bulk and influence the molecule’s conformational stability.

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQFZKCXTROSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-57-8
Record name 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclopropanation Strategies for Bicyclic Framework Construction

The bicyclo[2.1.1]hexane skeleton necessitates strategic cyclopropanation to achieve the strained ring system. A Rh(II)-catalyzed intramolecular cyclopropanation of allylic diazoacetates has been employed for related 3-oxabicyclo[3.1.0]hexan-2-ones, offering enantioselective control. For 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, a diazo precursor such as ethyl 2-diazo-3,3-dimethyl-4-pentenoate could undergo cyclization under Rh₂(OAc)₄ catalysis to form the bicyclo[2.1.1] core. The reaction proceeds via a carbene intermediate, with the ester group positioned to facilitate lactone formation. Subsequent hydrolysis of the lactone would yield the carboxylic acid moiety.

Key experimental parameters include:

  • Catalyst : Rh₂(OAc)₄ (1–2 mol%) in dichloromethane at 0°C.
  • Steric effects : Methyl groups at C-1 and C-3 direct cyclopropanation to favor the [2.1.1] system over alternative ring sizes.
  • Yield optimization : Slow addition of diazo compound minimizes dimerization.

Dehydration and Oxidation of Hydroxy Intermediates

Dehydration of bicyclic alcohols provides a pathway to ether bridges. In the synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane derivatives, phosphoryl chloride (POCl₃) in pyridine effectively dehydrates endo/exo-alcohol mixtures to form ethers. Adapting this method, a hypothetical route to the target compound could involve:

  • Hydroxyketone preparation : Condensation of 3,3-dimethylcyclohexanone with methyl glyoxylate under basic conditions.
  • Cyclization : Acid-catalyzed intramolecular hemiacetal formation.
  • Dehydration : POCl₃/pyridine treatment at 0–5°C to form the 2-oxabicyclo[2.1.1]hexane system.
  • Oxidation : RuO₂/NaClO-mediated oxidation of a methyl group to carboxylic acid.

Challenges in this route include:

  • Regioselectivity : Ensuring oxidation occurs at C-4 rather than bridgehead methyl groups.
  • Acid sensitivity : The bicyclic framework may undergo ring-opening under strong acidic conditions.

Barton Radical Functionalization for Late-Stage Carboxylic Acid Installation

The Barton reaction enables selective hydrogen abstraction from unactivated C–H bonds, which could functionalize a methyl group into a carboxylic acid precursor. For example:

  • Nitrite ester formation : Treat 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane with NaNO₂/HCl to generate a nitroso intermediate.
  • Radical abstraction : UV irradiation in CCl₄ with HgO/I₂ generates a bridgehead radical.
  • Oxygen trapping : Reaction with O₂ forms a hydroperoxide, reduced to alcohol.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) converts the alcohol to carboxylic acid.

This method benefits from:

  • Positional selectivity : The bridgehead methyl group’s tertiary C–H bond is more reactive toward radical abstraction.
  • Functional group tolerance : The ether oxygen remains intact under nitrosation conditions.

Enantioselective Approaches via Sharpless Epoxidation

While the target compound lacks defined stereocenters, asymmetric synthesis methods could be adapted for chiral analogs. Sharpless asymmetric epoxidation of allylic alcohols has been utilized in bicyclic systems to set stereochemistry. For instance:

  • Epoxide formation : Treat (1R,5R)-1,3,3-trimethyl-2-oxabicyclo[2.1.1]hex-4-en-5-ol with Ti(OiPr)₄/(+)-DET and t-BuOOH.
  • Ring-opening : Hydrolysis of the epoxide with HCl/THF introduces diol functionality.
  • Oxidative cleavage : NaIO₄ converts vicinal diol to ketone.
  • Baeyer-Villiger oxidation : mCPBA forms lactone, hydrolyzed to carboxylic acid.

Critical factors include:

  • Epoxide stability : Bicyclic epoxides may undergo ring-opening rearrangements under acidic conditions.
  • Oxidizing agent compatibility : RuO₂/NaClO selectively oxidizes primary alcohols over secondary ones in polyoxygenated systems.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Typical Yield Range
Rh-catalyzed cyclopropanation High enantioselectivity; single-step ring formation Requires specialized diazo precursors 40–60%
Dehydration/oxidation Uses commercially available reagents Multi-step sequence; over-oxidation risks 25–35%
Barton functionalization Late-stage C–H activation Radical side reactions; toxic reagents 15–20%
Sharpless epoxidation Establishes stereochemistry Requires chiral starting materials 30–45%

Spectroscopic Characterization and Validation

Successful synthesis requires rigorous analytical verification:

  • ¹H NMR : Bridgehead protons appear as singlets (δ 1.0–1.3 ppm), with carboxylic acid proton absent due to exchange.
  • ¹³C NMR : Carbonyl carbon at δ 170–175 ppm; quaternary carbons at δ 35–45 ppm.
  • IR : Broad O–H stretch (2500–3000 cm⁻¹) and C=O absorption (1690–1710 cm⁻¹).

Industrial-Scale Production Considerations

For bulk synthesis, the dehydration/oxidation route offers practicality despite moderate yields:

  • Cost : POCl₃ and RuO₂ are cheaper than Rh catalysts.
  • Safety : Barton reaction’s use of HgO/I₂ poses toxicity concerns, limiting scalability.
  • Purification : Silica gel chromatography remains standard, though crystallization from ethyl acetate/hexane improves efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cycloaddition reactions and various oxidizing or reducing agents for functional group modifications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can produce a variety of 2-oxabicyclo[2.1.1]hexane derivatives .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Bicyclo System Key Features CAS/Reference
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₉H₁₄O₃ 1,3,3-Trimethyl, 4-carboxylic acid [2.1.1] High steric hindrance; carboxylic acid at 4-position
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₇H₁₀O₃ 1-Methyl, 4-carboxylic acid [2.1.1] Reduced steric bulk compared to trimethyl analog 2169582-80-1
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₁₃H₁₂Cl₂O₃ 1-Methyl, 3,4-dichlorophenyl, 4-carboxylic acid [2.1.1] Aromatic chlorination enhances lipophilicity; potential bioactivity
1-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₉H₁₂O₅ 1-Methoxycarbonyl, 4-carboxylic acid [2.1.1] Ester group introduces hydrolytic instability; dual carboxylic acid/ester
1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₁₀H₁₇NO₃ 1-Aminomethyl, 3,3-dimethyl, 4-carboxylic acid [2.1.1] Basic amine enhances solubility; potential for salt formation
2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid C₆H₈O₃ No methyl groups, 4-carboxylic acid [2.1.1] Minimal steric hindrance; simpler scaffold 1784145-36-3
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₈H₁₂O₃ 3,3-Dimethyl, 1-carboxylic acid [2.1.1] Carboxylic acid at 1-position; steric effects differ 2384337-99-7
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid C₈H₁₃NO₃ 2-aza (nitrogen), 1-methoxymethyl, 4-carboxylic acid [2.1.1] Nitrogen substitution alters electronic properties; methoxymethyl adds polarity

Impact of Structural Differences

Substituent Effects :
  • Electronic Effects : Halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) enhance lipophilicity and may improve membrane permeability, whereas methoxycarbonyl groups () introduce ester functionality, altering hydrolysis kinetics.
Functional Group Diversity :
  • Carboxylic Acid Position : Shifting the carboxylic acid from position 4 (target compound) to 1 (3,3-dimethyl analog in ) may affect intermolecular interactions, such as hydrogen bonding in protein binding.
  • Heteroatom Substitution : Replacing oxygen with nitrogen (e.g., 2-azabicyclo in ) modifies hydrogen-bonding capacity and basicity, influencing pharmacokinetic properties.
Ring System Variations :
  • While most analogs retain the [2.1.1] bicyclo system, compounds like (1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid () feature a [2.2.1] system, increasing ring strain and altering conformational flexibility.

Research and Application Insights

  • Semiochemical Potential: Analogous bicyclic ethers (e.g., 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane from ) have been identified as semiochemicals in pollinators, though the [2.1.1] system’s role remains unexplored.
  • Pharmaceutical Relevance: Esters (e.g., ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in ) are intermediates in drug synthesis, suggesting the target compound’s utility in prodrug design.

Biological Activity

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (commonly referred to as TMBHCA) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TMBHCA, including its synthesis, mechanisms of action, and relevance in drug development.

Chemical Structure and Properties

  • Molecular Formula : C9H14O3
  • IUPAC Name : this compound
  • CAS Number : 136575877

The compound features a bicyclic structure characterized by an oxabicyclo framework, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of TMBHCA has been investigated in various contexts, particularly focusing on its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ slightly in structure; they can enhance the pharmacological profile of drugs.

TMBHCA exhibits several mechanisms of action that make it a candidate for further research:

  • Antimicrobial Activity : Preliminary studies suggest that TMBHCA may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Cytotoxicity : Research indicates that TMBHCA can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammatory Response Modulation : TMBHCA has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological implications of TMBHCA:

  • Synthesis and Validation : A study published in Angewandte Chemie International Edition demonstrated the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, including TMBHCA, through innovative synthetic routes. These derivatives were validated for their biological activity as bioisosteres of conventional drug scaffolds .
  • Structure-Activity Relationship (SAR) : The investigation into the SAR of TMBHCA revealed that modifications to the bicyclic structure could significantly impact its biological efficacy and selectivity .
  • Pharmacological Studies : In vitro studies have shown that TMBHCA exhibits promising cytotoxic effects against specific cancer cell lines, indicating its potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacteria
CytotoxicityInduces cell death in cancer lines
Anti-inflammatoryModulates inflammatory pathways

Table 2: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)
IodocyclizationAllyl alcohols and iodinating agentsModerate to high
Phosphine catalysisPhosphine derivativesHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.